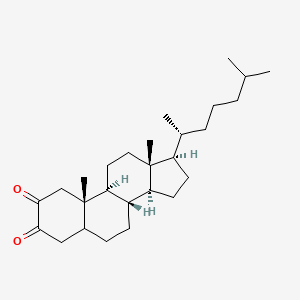![molecular formula C18H18N2O2 B14610319 1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole CAS No. 58041-72-8](/img/structure/B14610319.png)
1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole is an organic compound that features a complex structure with both aromatic and imidazole components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The imidazole ring is known to interact with metal ions, which can be crucial in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole is unique due to its combination of aromatic and imidazole structures, which confer specific chemical reactivity and biological activity
Propiedades
Número CAS |
58041-72-8 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
1-[[4-[(4-methoxyphenyl)methoxy]phenyl]methyl]imidazole |
InChI |
InChI=1S/C18H18N2O2/c1-21-17-6-4-16(5-7-17)13-22-18-8-2-15(3-9-18)12-20-11-10-19-14-20/h2-11,14H,12-13H2,1H3 |
Clave InChI |
BGYCCJQPEKVQMO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2=CC=C(C=C2)CN3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




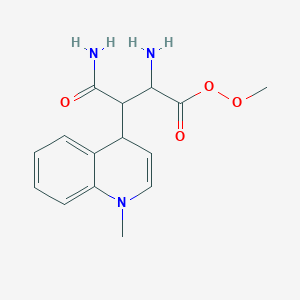
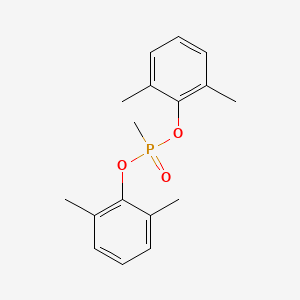


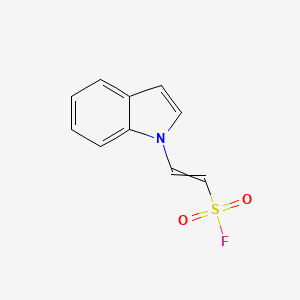

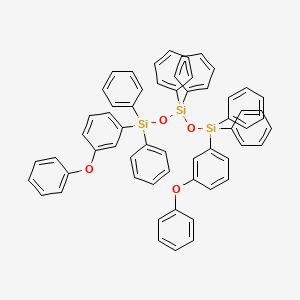
![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B14610281.png)
![5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14610289.png)
